4-(4-Methylphenyl)pyrrolidin-3-amine
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Overview
Description
4-(4-Methylphenyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)pyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of p-tolylamine with a suitable pyrrolidine precursor under specific reaction conditions. For example, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for cross-coupling reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(4-Methylphenyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
4-(4-Methylphenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: A basic five-membered nitrogen-containing heterocycle with diverse biological activities.
p-Tolylamine: A benzene ring substituted with a methyl group, used in the synthesis of various organic compounds.
Pyrrolidin-2-one: A lactam derivative with significant biological and pharmaceutical applications.
The uniqueness of this compound lies in the combination of the pyrrolidine ring and the p-tolyl group, which imparts distinct chemical and biological properties to the compound .
Properties
CAS No. |
1780262-93-2 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-(4-methylphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H16N2/c1-8-2-4-9(5-3-8)10-6-13-7-11(10)12/h2-5,10-11,13H,6-7,12H2,1H3 |
InChI Key |
GZSKCZZWYMDVGL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CNCC2N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CNCC2N |
Origin of Product |
United States |
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